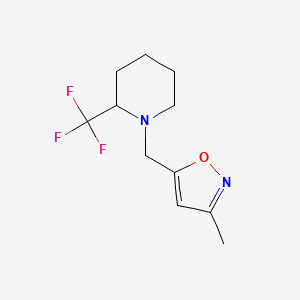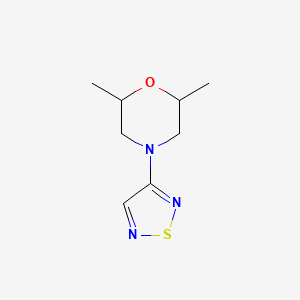![molecular formula C10H19NO2 B6428503 4-[(oxan-4-yl)methyl]morpholine CAS No. 1862794-30-6](/img/structure/B6428503.png)
4-[(oxan-4-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(oxan-4-yl)methyl]morpholine” is a chemical compound. It is a derivative of morpholine, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .
Synthesis Analysis
Morpholines, including “this compound”, can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Applications De Recherche Scientifique
4-[(oxan-4-yl)methyl]morpholine is widely used in scientific research, particularly as a reagent in organic synthesis. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Furthermore, this compound has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
4-[(oxan-4-yl)methyl]morpholine acts as a nucleophile in many organic reactions, meaning that it can react with electrophiles such as carbonyl compounds. This reaction is typically carried out in an aprotic solvent such as toluene or xylene, and the resulting product is isolated by distillation. The reaction of this compound with electrophiles is typically catalyzed by Lewis acids such as boron trifluoride.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds which may have biochemical and physiological effects. Therefore, it is important to consider the potential effects of any compounds synthesized using this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(oxan-4-yl)methyl]morpholine has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively stable and non-toxic. Furthermore, it is a versatile reagent, as it can be used in a variety of reactions and as an intermediate in the synthesis of a variety of compounds. On the other hand, this compound has some limitations. It is not soluble in water, so it must be used in an aprotic solvent such as toluene or xylene. Additionally, it is sensitive to light and air, and it can react with other compounds if not stored properly.
Orientations Futures
In the future, 4-[(oxan-4-yl)methyl]morpholine could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Additionally, it could be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Furthermore, it could be used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Finally, it could be used in the development of new organic synthesis methods and catalysts.
Méthodes De Synthèse
4-[(oxan-4-yl)methyl]morpholine can be synthesized by the reaction of morpholine with 4-chloro-2-methyl-oxan-4-yl bromide. This reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and the resulting product is isolated by filtration. Alternatively, this compound can be synthesized from the reaction of morpholine with 4-chloro-2-methyl-oxan-4-yl chloride. This reaction is typically carried out in a solvent such as toluene or xylene, and the resulting product is isolated by distillation.
Propriétés
IUPAC Name |
4-(oxan-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYLXUUFGSNETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B6428425.png)
![2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428430.png)
![3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6428441.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428449.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6428459.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B6428466.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide](/img/structure/B6428469.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428472.png)
![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)
![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)


![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)